Halogen–Lithium Exchange: Higher Yields and Avoidance of Side Reactions vs. tert-Butyllithium in Heterocycle Synthesis
In the synthesis of pyrrolo[1,2-b]isoquinolines via iodine–lithium exchange on 2-alkenyl-substituted N-(o-iodobenzyl)pyrroles, mesityllithium (MesLi) provided the desired cyclized products in yields of 80-92%. In contrast, the use of tert-butyllithium (t-BuLi) under analogous conditions resulted in a competing addition of t-BuLi to the unsubstituted olefin, leading to significant side products and lower yields of the target heterocycle .
| Evidence Dimension | Product yield in pyrroloisoquinoline synthesis via iodine-lithium exchange |
|---|---|
| Target Compound Data | Mesityllithium: 80-92% yield |
| Comparator Or Baseline | tert-Butyllithium (t-BuLi): Significant side products due to nucleophilic addition; lower target yield |
| Quantified Difference | MesLi avoids side reaction (addition to olefin) enabling high yields; t-BuLi suffers from competing addition |
| Conditions | 2-Alkenyl-substituted N-(o-iodobenzyl)pyrroles, THF, low temperature |
Why This Matters
For procurement in heterocyclic drug discovery, mesityllithium directly translates to higher isolated yields of complex intermediates and avoids costly purification of side products.
